1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-fluorobenzyl)urea is a compound with the molecular formula and a molecular weight of 479.6 g/mol. This compound is classified as a sulfonamide derivative, which typically features a sulfonyl group attached to an amine or urea structure, indicating potential biological activity, particularly in medicinal chemistry. The compound's CAS number is 946219-75-6, and it has been identified in various chemical databases as a research chemical with potential applications in pharmacological studies .
The synthesis of 1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-fluorobenzyl)urea involves several key steps:
The molecular structure of 1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-fluorobenzyl)urea can be described as follows:
CC1=CC=C(C=C1)NC(=O)NCCS(=O)(=O)C2=C(N(C3=CC=CC=C32)CC4=CC=CC=C4)C.The chemical reactivity of 1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-fluorobenzyl)urea can be explored through various reactions:
The mechanism of action for 1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-fluorobenzyl)urea likely involves interaction with specific biological targets:
The potential applications of 1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-fluorobenzyl)urea in scientific research include:
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4